molecular formula C39H49FN4O7 B12787135 Atorvastatin lysine CAS No. 609843-23-4

Atorvastatin lysine

Cat. No.: B12787135
CAS No.: 609843-23-4
M. Wt: 704.8 g/mol
InChI Key: OGVHFUBTPHZMJC-KLMFVFGRSA-N
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Description

Atorvastatin lysine is a derivative of atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:

    Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.

    Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.

    Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin lysine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Mechanism of Action

Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Atorvastatin lysine is similar to other statins, such as:

Uniqueness

This compound is unique in its specific chemical structure, which allows for a high degree of efficacy in lowering LDL cholesterol levels. Its lysine derivative form may also offer improved pharmacokinetic properties, such as better absorption and bioavailability .

Biological Activity

Atorvastatin lysine, a derivative of atorvastatin, is primarily known for its role as a lipid-lowering agent. This compound exhibits various biological activities, particularly in the context of cardiovascular health, neuroprotection, and potential anti-cancer effects. Below is a detailed examination of its biological activity, supported by relevant research findings and data.

This compound functions primarily as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream. This mechanism is crucial for preventing cardiovascular diseases (CVD) associated with high cholesterol levels.

Key Mechanisms:

  • Cholesterol Reduction: Inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of LDL-C from the blood due to upregulation of LDL receptors in the liver .
  • Pleiotropic Effects: Beyond lipid lowering, this compound exhibits vasculoprotective effects such as improving endothelial function, reducing oxidative stress, and inhibiting inflammation .

Cardiovascular Health

This compound has been extensively studied for its cardiovascular benefits. Clinical trials have demonstrated significant reductions in LDL-C levels and overall cardiovascular risk.

Study Participants Intervention Outcome
WOSCOPS Trial6,595 menAtorvastatin 10 mg/day31% reduction in first major coronary event
JUPITER Trial17,802 men and womenRosuvastatin 20 mg/day44% reduction in CVD events

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that it can prevent amyloid-beta oligomer-induced synaptotoxicity, which is linked to Alzheimer's disease.

  • In an animal model, atorvastatin administration prevented memory impairment caused by amyloid-beta peptides by modulating inflammatory cytokines and protecting synaptic integrity .
  • It also enhances the production of anti-inflammatory cytokines like IL-4 in the hippocampus, suggesting a potential role in neuroinflammation .

Anti-Cancer Potential

Atorvastatin has shown promise in cancer research due to its ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation.

  • Studies have indicated that atorvastatin can increase p21 levels through HDAC inhibition, leading to reduced proliferation of cancer cells .
  • The compound has been linked to improved outcomes in various cancers when used alongside traditional therapies.

Case Studies

  • Cardiovascular Risk Reduction:
    • A cohort study involving 471,250 patients treated with different statins found that atorvastatin significantly increased the risk of type 2 diabetes compared to other statins but provided substantial cardiovascular benefits .
  • Neuroprotection:
    • In a controlled trial involving rats subjected to amyloid-beta exposure, those pre-treated with atorvastatin showed preserved memory function and synaptic health compared to untreated controls .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2 hours. Its half-life ranges from 14 to 19 hours due to extensive metabolism by cytochrome P450 enzymes (primarily CYP3A4) into active metabolites that contribute to its therapeutic effects .

Properties

CAS No.

609843-23-4

Molecular Formula

C39H49FN4O7

Molecular Weight

704.8 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1

InChI Key

OGVHFUBTPHZMJC-KLMFVFGRSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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